Hexamethylquercetagetin

Overview

Description

Hexamethylquercetagetin (HMQL) is a flavonoid compound that is found in various plants, including the bark of the oak tree. It has been studied for its potential as an antioxidant, anti-inflammatory, and anticancer agent.

Scientific Research Applications

Antidepressant Activity

Research on Coccinia indica, a plant traditionally used for treating depression, has shed light on the antidepressant activities of its components. The methanol extract of C. indica, containing quercetin, demonstrated significant antidepressant activity in mice, as evident in the forced swim test. This study scientifically validates traditional claims regarding the plant's use in treating depression and highlights the role of quercetin in this process (Randhawa, Kumar, Jamwal, & Kumar, 2015).

Antidiabetic and Antihyperglycemic Effects

A study on the hexane fraction from Brazilian Morus nigra leaves, which contain flavonoids like isoquercetin, showed significant effects on carbohydrate digestion and absorption in diabetic mice. The study suggests that this fraction can delay carbohydrate digestion, contributing to reduced postprandial hyperglycemia in mice, indicating a potential application in managing diabetes (Silva et al., 2020).

Anticancer Properties

Several studies have investigated the role of hexamethylmelamine, a related compound, in cancer treatment. While these studies primarily focus on hexamethylmelamine, they provide insights into the broader potential of hexamethyl derivatives in oncology. One critical review highlighted hexamethylmelamine's antitumor activity in various cancer types, though its precise role in treatment remains undefined (Foster, Harding, Leyland-Jones, & Hoth, 1986). Another study emphasized its significant activity in ovarian cancer, lymphomas, and cervical carcinoma (Legha, Slavik, & Carter, 1976).

Wound-Healing Activity

The wound-healing properties of quercetin, a component related to hexamethylquercetagetin, were highlighted in a study on Euphorbia characias. This study found significant wound-healing activity in the plant's methanol extract, attributed to quercetin derivatives like quercitrin and hyperoside (Özbilgin et al., 2018).

Antioxidant Activities

Quercetin's antioxidant activities have been extensively studied, highlighting its potential for medicinal applications. This flavonoid exhibits various biological activities, such as free radical scavenging and protection against oxidative stress. These properties suggest a broad spectrum of potential medical applications, including in areas like cardiovascular protection and anti-immunosuppression treatment (Xu, Hu, Wang, & Cui, 2019).

Mechanism of Action

Target of Action

It is suggested that it may interact with certain proteins involved in cellular signaling pathways .

Mode of Action

The exact mode of action of Hexamethylquercetagetin is not fully understood. It is believed to interact with its targets, leading to changes in cellular processes. More research is needed to elucidate the precise interactions and resulting changes .

Biochemical Pathways

This compound is thought to affect various biochemical pathways. For instance, it has been suggested to influence the NF-κB signaling pathway . .

Result of Action

This compound has been shown to have various biological activities, including antioxidant, anti-inflammatory, and anticancer properties . .

Biochemical Analysis

Biochemical Properties

Hexamethylquercetagetin plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been shown to interact with nuclear factor-κB (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . This compound inhibits the activation of NF-κB, thereby reducing inflammation and promoting apoptosis in cancer cells . Additionally, it interacts with other biomolecules involved in oxidative stress responses, enhancing the antioxidant capacity of cells .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In cervical carcinoma cells, it has been shown to suppress NF-κB signaling, leading to reduced cell survival and proliferation . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by inhibiting the phosphorylation of NF-κB p65 and IκBα, key components of the NF-κB pathway . Furthermore, this compound enhances the antioxidant defense mechanisms of cells, protecting them from oxidative damage .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind to and inhibit specific biomolecules. It inhibits the activation of NF-κB by preventing the phosphorylation of NF-κB p65 and IκBα, thereby blocking the transcription of pro-inflammatory genes . This inhibition leads to reduced inflammation and increased apoptosis in cancer cells. Additionally, this compound enhances the expression of antioxidant enzymes, such as superoxide dismutase and catalase, by activating the Nrf2 pathway . This activation helps to mitigate oxidative stress and protect cells from damage.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. This compound has been found to inhibit cell survival in a concentration-dependent manner, with prolonged exposure leading to increased apoptosis and reduced tumor volume in xenograft models . Its stability in laboratory conditions is crucial for maintaining its biological activity and ensuring consistent results in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to exert antioxidant and anti-inflammatory effects without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. It is metabolized primarily through phase II conjugation reactions, including glucuronidation and sulfation . These metabolic processes enhance its solubility and facilitate its excretion from the body. Additionally, this compound influences metabolic flux by modulating the activity of key enzymes involved in oxidative stress responses and inflammation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It has been shown to interact with membrane transporters, such as organic anion-transporting polypeptides (OATPs), which facilitate its uptake into cells . Once inside the cells, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . Its distribution within tissues is influenced by factors such as tissue perfusion and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It has been found to localize in the cytoplasm and nucleus of cells, where it interacts with key signaling molecules and transcription factors . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to its sites of action. The subcellular distribution of this compound is essential for its ability to modulate gene expression, inhibit inflammation, and promote apoptosis in cancer cells .

properties

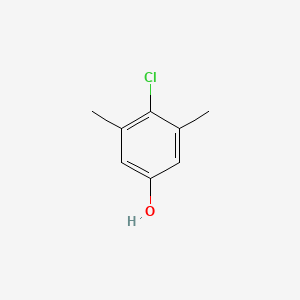

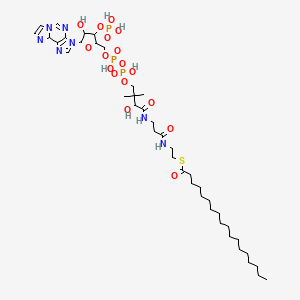

IUPAC Name |

2-(3,4-dimethoxyphenyl)-3,5,6,7-tetramethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O8/c1-23-12-8-7-11(9-13(12)24-2)18-21(28-6)17(22)16-14(29-18)10-15(25-3)19(26-4)20(16)27-5/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHXSDKWBSFDZEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701301791 | |

| Record name | 3,5,6,7,3′,4′-Hexamethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701301791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hexamethylquercetagetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029308 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

1251-84-9 | |

| Record name | 3,5,6,7,3′,4′-Hexamethoxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1251-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexamethylquercetagetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001251849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,6,7,3′,4′-Hexamethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701301791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXAMETHYLQUERCETAGETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MF6VX27BO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hexamethylquercetagetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029308 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

142 - 143 °C | |

| Record name | Hexamethylquercetagetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029308 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Hexamethylquercetagetin exert its anti-cancer effects in cervical carcinoma?

A1: The research primarily highlights this compound's ability to inhibit the NF-κB signaling pathway []. NF-κB is a protein complex playing a crucial role in cellular processes, including inflammation and cell survival. In many cancers, including cervical carcinoma, NF-κB is often dysregulated, leading to increased cell proliferation and survival. The study demonstrates that this compound suppresses the activity of NF-κB, as evidenced by decreased levels of phosphorylated NF-κB p65 and phosphorylated IκBα, both key components of the NF-κB pathway []. By inhibiting NF-κB signaling, this compound effectively reduces the survival and proliferation of cervical carcinoma cells both in vitro and in a xenograft mouse model [].

Q2: What were the key findings from the in vivo study using a xenograft mouse model?

A2: The study utilized a xenograft mouse model, where human cervical cancer cells (Ca Ski) were implanted into mice. Treatment with this compound significantly reduced both the volume and weight of the tumors compared to the control group []. This result suggests that this compound can effectively inhibit tumor growth in a living organism, supporting its potential as an anti-cancer agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.